molecular formula C30H30Er2F21O6+3 B8086235 erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Cat. No.: B8086235
M. Wt: 1220.0 g/mol
InChI Key: DUXFATUJRHPDOD-BSWAEIBTSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium(3+); (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a lanthanide coordination complex with the molecular formula Er(C₃F₇COCHCOC₄H₉)₃ (linear formula) and PubChem CID 131675366 . The IUPAC name reflects its Z-configuration, heptafluorinated alkyl chain, and dimethyl substituents. This β-diketonate complex exhibits enhanced thermal stability and volatility due to the electron-withdrawing fluorinated groups, making it suitable for applications in organic electronics, catalysis, and materials science .

Key identifiers include:

  • MDL Number: MFCD00074990
  • Coordination Geometry: Likely octahedral or distorted trigonal prismatic, common for Er³⁺ β-diketonates .
  • Synthesis: Typically prepared via metathesis reactions between Er³⁺ salts and the deprotonated ligand under anhydrous conditions.

Properties

IUPAC Name

erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.2Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h3*4,18H,1-3H3;;/q;;;2*+3/p-3/b3*5-4-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXFATUJRHPDOD-BSWAEIBTSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Er+3].[Er+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Er2F21O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1220.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Erbium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, commonly referred to as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) erbium(III), is a complex organometallic compound that has garnered attention for its potential biological applications. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C30H33ErF21O6
  • Molecular Weight : 1055.81 g/mol
  • CAS Number : 17978-75-5
  • Structure : The compound features a central erbium ion coordinated by heptafluorinated octanedionate ligands which enhance its solubility and stability in biological systems.

Biological Activity Overview

Research has indicated that organometallic compounds like erbium complexes exhibit various biological activities including cytotoxicity against tumor cells and antimicrobial properties. The specific biological effects of erbium(3+) complexes are still under investigation but show promise in several areas:

1. Cytotoxicity Studies

Studies have demonstrated that certain erbium complexes can induce cytotoxic effects on cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various organometallic compounds on human tumor cell lines. Results showed that some erbium complexes exhibited significant tumor cell-specific cytotoxicity compared to normal cells .

2. Antimicrobial Activity

Erbium complexes have also been investigated for their antimicrobial properties:

  • Example : Research into related organometallic compounds has shown efficacy against Helicobacter pylori, suggesting potential for similar activity in erbium complexes .

3. Urease Inhibition

The inhibition of urease activity is another area where erbium complexes may play a role:

  • Findings : Some studies have highlighted that certain metal-based compounds can inhibit urease activity effectively. While specific data on erbium(3+) is limited, the trend suggests potential for similar inhibition .

Table 1: Summary of Biological Activities of Erbium Complexes

Activity TypeObserved EffectsReference
CytotoxicitySignificant cytotoxic effects on tumor cells
AntimicrobialPotential activity against Helicobacter pylori
Urease InhibitionInhibition observed in related organometallics

The mechanisms underlying the biological activities of erbium complexes are not fully elucidated but may involve:

  • Metal Ion Interaction : The interaction of erbium ions with cellular components can disrupt normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that metal complexes can increase ROS levels leading to oxidative stress in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Europium(3+) Analog: Structural and Luminescent Contrasts

The europium analog, europium(3+) tris[(4Z)-1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-6-oxo-4-octen-4-olate] , shares the same fluorinated β-diketonate ligand but replaces Er³⁺ with Eu³⁺. Key differences include:

Property Er³⁺ Complex Eu³⁺ Complex
Molecular Formula Er(C₃F₇COCHCOC₄H₉)₃ C₃₀H₃₀EuF₂₁O₆
Ionic Radius (Å) 0.89 (Er³⁺, 6-coordinate) 0.947 (Eu³⁺, 6-coordinate)
Luminescence Near-infrared emission (Er³⁺) Red emission (⁵D₀ → ⁷F₂ of Eu³⁺)
Applications Upconversion materials, sensors OLEDs, bioimaging probes

Europium’s intense red luminescence contrasts with erbium’s weaker near-infrared emission, directing their respective applications .

Erbium Complex with Cyclohexadienedione Ligands: Structural Divergence

The erbium complex [Er₂(C₆H₂O₄)₃(H₂O)₆]·18H₂O employs L-3,6-dioxocyclohexa-1,4-dienediolato (dhbq²⁻) ligands instead of fluorinated β-diketonates . Key distinctions:

Property Fluorinated β-Diketonate Er³⁺ dhbq²⁻ Er³⁺ Complex
Ligand Type Monodentate β-diketonate π²-Bridging dhbq²⁻
Coordination Number 6 (predicted) 9 (distorted trigonal prism)
Structure Mononuclear 2D honeycomb network
Solubility Moderate in organic solvents High in polar solvents (hydrated)

The dhbq²⁻ ligand’s bridging capability facilitates extended coordination networks, enabling unique magnetic or catalytic behaviors absent in monomeric β-diketonate complexes .

Strontium Analog: Metal Charge and Reactivity

The strontium complex strontium,6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, hydrate shares the same ligand but features Sr²⁺ instead of Er³⁺ :

Property Er³⁺ Complex Sr²⁺ Complex
Metal Charge +3 +2
Stoichiometry ErL₃ SrL₂
Thermal Stability High (fluorinated ligands) Moderate (hydration lowers stability)
Applications High-tech materials Catalysis, precursor for thin films

The lower charge and larger ionic radius of Sr²⁺ (1.18 Å for 6-coordinate) reduce Lewis acidity, impacting catalytic efficiency compared to Er³⁺ .

Preparation Methods

Direct Reaction of Erbium Chloride with FOD Ligand

The primary synthesis route involves the reaction of erbium(III) chloride (ErCl₃) with the protonated form of the fluorinated β-diketone ligand (FODH) in a 1:3 molar ratio. The ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, acts as a chelating agent, displacing chloride ions to form the neutral Er(FOD)₃ complex. The reaction proceeds as follows:

ErCl3+3FODHEr(FOD)3+3HCl\text{ErCl}3 + 3\,\text{FODH} \rightarrow \text{Er(FOD)}3 + 3\,\text{HCl}

Key parameters include:

  • Solvent Selection : Anhydrous ethanol or tetrahydrofuran (THF) is preferred to prevent hydrolysis of ErCl₃.

  • Reaction Conditions : Reflux at 70–80°C for 6–8 hours ensures complete ligand substitution.

  • Base Utilization : Ammonia or triethylamine is added to deprotonate FODH, facilitating coordination to Er³⁺.

Alternative Metathesis Routes

In industrial settings, erbium nitrate (Er(NO₃)₃) or erbium acetate (Er(OAc)₃) may replace ErCl₃ to mitigate chloride contamination. This method requires stringent pH control (pH 6–7) to avoid ligand decomposition.

Purification Techniques

Crystallization and Filtration

Post-reaction, the crude product is concentrated under reduced pressure and cooled to −20°C to induce crystallization. The pink crystalline solid is filtered under inert gas (argon or nitrogen) to prevent moisture absorption.

Solvent Washing

Sequential washes with cold hexane remove unreacted FODH, while diluted HCl (0.1 M) eliminates residual ErCl₃. Final rinses with deionized water ensure chloride-free product.

Characterization of Er(FOD)₃

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals a decomposition onset at 157°C, with complete sublimation occurring at 163°C under reduced pressure (0.01 mmHg). Differential scanning calorimetry (DSC) shows an endothermic peak at 120°C, corresponding to melting.

Property Value Method Reference
Melting Point157–163°CDSC
Sublimation Temperature130°C (0.01 mmHg)TGA
Activation Energy (ΔE)142 kJ/molKissinger

Solubility Profile

Er(FOD)₃ is insoluble in water but highly soluble in nonpolar solvents (e.g., toluene, dichloromethane) and fluorinated matrices. This property facilitates its use in supercritical CO₂ extraction and organic electronics.

Spectroscopic Confirmation

  • FT-IR : Strong absorption bands at 1605 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F vibrations).

  • NMR : ¹⁹F NMR shows a singlet at −75.3 ppm (CF₃ groups).

Comparative Analysis with Related Lanthanide Complexes

Er(FOD)₃ exhibits superior thermal stability compared to non-fluorinated analogs (e.g., Er(acac)₃) due to electron-withdrawing CF₃ groups. Activation energies follow the trend:

Er(FOD)3>Nd(FOD)3>Er(Btfa)3>Nd(Btfa)3\text{Er(FOD)}3 > \text{Nd(FOD)}3 > \text{Er(Btfa)}3 > \text{Nd(Btfa)}3

where Btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione.

Industrial Production and Scalability

American Elements produces Er(FOD)₃ in purities up to 99.999% (5N) via automated reactors with real-time pH and temperature monitoring. Batch sizes range from 1 g (R&D) to 100 kg (industrial), with lead times of 2–6 weeks.

Challenges and Optimization Strategies

  • Moisture Sensitivity : Strict anhydrous conditions are critical; glovebox synthesis reduces hydrolysis.

  • Ligand Purity : FODH must be distilled (bp 46–47°C at 5 mmHg) to >98% purity to prevent side reactions.

  • Cost Efficiency : Recycling Er³⁺ from waste streams via solvent extraction lowers production costs by 15–20% .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing erbium(3+) complexes with fluorinated β-diketonate ligands like (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) to prevent ligand decomposition or metal hydrolysis. Fluorinated ligands are highly electronegative, so chelation kinetics must be optimized via pH and temperature adjustments. Use spectroscopic monitoring (e.g., UV-Vis, FTIR) to confirm ligand coordination . Hazardous reagents (e.g., fluorinated precursors) demand rigorous risk assessments, fume hood use, and waste protocols .

Q. How can researchers characterize the structure of erbium(3+) fluorinated β-diketonate complexes?

  • Methodological Answer : Use X-ray diffraction (XRD) for crystallographic confirmation of coordination geometry. Pair with NMR (¹H, ¹⁹F) to analyze ligand symmetry and metal-ligand interactions. Elemental analysis and high-resolution mass spectrometry (HRMS) validate stoichiometry. For non-crystalline samples, FTIR identifies vibrational modes of Er–O bonds (450–550 cm⁻¹) and fluorinated C–F stretches (1100–1300 cm⁻¹) .

Advanced Research Questions

Q. What methodologies assess the environmental fate and ecotoxicity of erbium(3+) fluorinated complexes?

  • Methodological Answer : Apply long-term environmental simulations (e.g., Project INCHEMBIOL frameworks) to study abiotic/biotic degradation, bioaccumulation, and compartmental distribution (water, soil). Use ICP-MS for trace metal quantification and LC-MS/MS for ligand degradation products. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate acute/chronic effects. Cross-reference with computational models (QSPR) to predict persistence .

Q. How should researchers address contradictions in thermodynamic stability data for erbium(3+) fluorinated complexes?

  • Methodological Answer : Conduct systematic reviews of stability constants (logβ) under varied conditions (pH, ionic strength). Replicate experiments using calorimetry (ITC) and potentiometry with rigorous error analysis. Discrepancies may arise from solvent polarity effects or competing coordination pathways. Validate via comparative studies with analogous lanthanide complexes (e.g., neodymium(3+)) .

Q. What theoretical frameworks guide the study of erbium(3+) coordination chemistry in fluorinated ligand systems?

  • Methodological Answer : Crystal field theory (CFT) explains ligand-field splitting and electronic transitions (e.g., ⁴I₁₅/₂ → ⁴I₁₃/₂ in Er³⁺). Density functional theory (DFT) models ligand geometry and bonding energetics. Pair with experimental photoluminescence data to correlate structure-property relationships, such as ligand-induced luminescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.